molecular formula C21H15Cl3S3 B14671606 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane CAS No. 50743-13-0

2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane

Cat. No.: B14671606
CAS No.: 50743-13-0
M. Wt: 469.9 g/mol
InChI Key: SRNGKVXXOZXJCY-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is an organic compound characterized by the presence of three 4-chlorophenyl groups attached to a 1,3,5-trithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane typically involves the reaction of 4-chlorobenzaldehyde with elemental sulfur and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the trithiane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-trithiane
  • 2,4,6-Tris(4-methylphenyl)-1,3,5-trithiane
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-trithiane

Uniqueness

2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

50743-13-0

Molecular Formula

C21H15Cl3S3

Molecular Weight

469.9 g/mol

IUPAC Name

2,4,6-tris(4-chlorophenyl)-1,3,5-trithiane

InChI

InChI=1S/C21H15Cl3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21H

InChI Key

SRNGKVXXOZXJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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